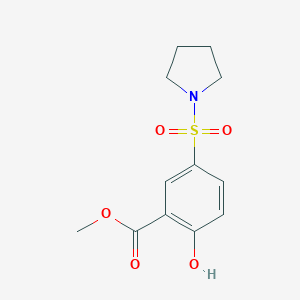

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate typically involves the reaction of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases associated with vasoconstriction and inflammation.

1.1. Inhibition of Endothelin-Converting Enzyme

Research has indicated that compounds similar to this compound can serve as inhibitors of endothelin-converting enzyme (ECE). ECE is crucial in regulating blood pressure and vascular tone. Inhibitors of this enzyme have potential applications in treating conditions such as hypertension and heart failure .

| Application | Mechanism | Potential Conditions Treated |

|---|---|---|

| Endothelin-Converting Enzyme Inhibition | Reduces vasoconstriction by inhibiting ECE | Hypertension, cardiac insufficiency, renal ischemia |

Synthesis and Structural Studies

The synthesis of this compound has been explored through various chemical methodologies, including microwave-assisted synthesis. This method enhances the efficiency of reactions, leading to a higher yield of desired products .

2.1. Microwave-Assisted Synthesis

Recent studies have demonstrated that microwave-assisted techniques can significantly reduce reaction times while improving yields for compounds related to this compound .

| Synthesis Method | Yield Improvement | Reaction Time Reduction |

|---|---|---|

| Microwave-Assisted Synthesis | Up to 41% yield increase | Reduced to 4 hours total reaction time |

Toxicological Studies

The compound has also been evaluated for its safety profile, particularly regarding its toxicokinetics. Understanding the metabolism and potential toxicity is essential for assessing its suitability for clinical use.

3.1. Toxicokinetics Research

Studies have shown that understanding the toxicokinetics of related compounds can provide insights into their safety and efficacy in humans. Research on biomarkers for exposure assessment has highlighted the importance of monitoring metabolites to evaluate potential risks associated with long-term use .

4.1. Clinical Trials Involving Pyrrolidine Derivatives

Several clinical trials have focused on pyrrolidine derivatives similar to this compound, assessing their efficacy in treating obesity and metabolic disorders through modulation of cannabinoid receptors .

| Study Focus | Findings | Implications |

|---|---|---|

| Cannabinoid Receptor Modulation | Demonstrated potential antiobesity effects | New therapeutic avenues for obesity management |

Mécanisme D'action

The mechanism of action of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate: Unique due to its specific functional groups and molecular structure.

Pyrrolidine derivatives: Share the pyrrolidine ring but differ in other functional groups and overall structure.

Benzoate esters: Similar ester functional group but lack the sulfonyl and pyrrolidine components.

Uniqueness

This compound is unique due to the combination of its hydroxyl, sulfonyl, and ester functional groups, which contribute to its distinct chemical and biological properties .

Activité Biologique

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate moiety with a hydroxyl group and a pyrrolidine sulfonyl substituent. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in several physiological processes .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have demonstrated efficacy against a range of bacterial strains, including both gram-positive and gram-negative bacteria .

- Anticancer Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluated the antibacterial activity of related pyrrolidine derivatives, revealing that those with sulfonyl groups exhibited enhanced activity against multiple bacterial strains. This suggests that this compound may also possess similar properties . -

Cytotoxicity Assays :

In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the pyrrolidine sulfonyl moiety was linked to increased cytotoxicity . -

Enzyme Inhibition Studies :

Research indicated that compounds with the pyrrolidine sulfonamide structure effectively inhibited urease and AChE, which are crucial for various metabolic processes. This inhibition could lead to therapeutic applications in conditions like Alzheimer's disease or infections caused by urease-producing bacteria .

Propriétés

IUPAC Name |

methyl 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYZSHOGXNVOGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.